2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Overview
Description
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It is part of the pyrrolopyrazine family, which has been widely exhibited in different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis
The molecular structure of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine consists of a pyrrole ring and a pyrazine ring . The linear formula of this compound is C6H3N3ClF .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine are not clearly recognized .Scientific Research Applications
Optical and Thermal Properties in Organic Materials
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine and its derivatives, particularly dipyrrolopyrazine (DPP) derivatives, have been studied for their optical and thermal properties. These compounds, synthesized through regio-selective amination reactions, show potential as organic materials for optoelectronic applications due to their promising optical properties (Meti et al., 2017).
Role in Medicinal Chemistry
In medicinal chemistry, fluorinated pyrazoles, which include 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine derivatives, are valued as building blocks. Their functional groups allow for diverse chemical reactions, making them useful in synthesizing a range of medicinal compounds (Surmont et al., 2011).
Anticancer Activity
Fluoro-substituted pyrazine compounds, closely related to 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, have shown promising anticancer activity. These compounds have been effective against various human cancer cell lines, suggesting their potential in cancer treatment (Hammam et al., 2005).
Photophysical Properties in Fluorophores
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine derivatives have been explored in the development of push-pull pyrazine fluorophores. These compounds exhibit strong emission solvatochromism and are potentially valuable for intramolecular charge transfer applications (Hoffert et al., 2017).
Antimalarial Activity
Derivatives of pyrrolopyrazine, similar to 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, have shown significant antimalarial activity. These compounds were effective against Plasmodium falciparum strains, indicating their potential in developing new antimalarial drugs (Guillon et al., 2004).
Synthesis and Tuberculostatic Activity
Studies have focused on synthesizing 2-chloro-3-cyanopyrazine, closely related to 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, and evaluating its tuberculostatic activity. These pyrazine derivatives have shown promise in treating tuberculosis (Foks et al., 2005).
In Vitro Anti-Inflammatory Activity
Pyrrolo[1,2-a]pyrazines, structurally similar to 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, have been synthesized and demonstrated moderate in vitro anti-inflammatory effects. These findings suggest their potential use as anti-inflammatory agents (Zhou et al., 2013).
Antibacterial Applications
Pyrazine functionalized Ag(I) and Au(I)-NHC complexes have shown potent antibacterial activity against human pathogens. These findings highlight the potential of pyrazine derivatives, including those similar to 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, in developing new antibiotics (Roymahapatra et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRYIYEWUUXKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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